

Core Analysis: VPM Peptide TFA

Author: BenchChem Technical Support Team. **Date:** December 2025

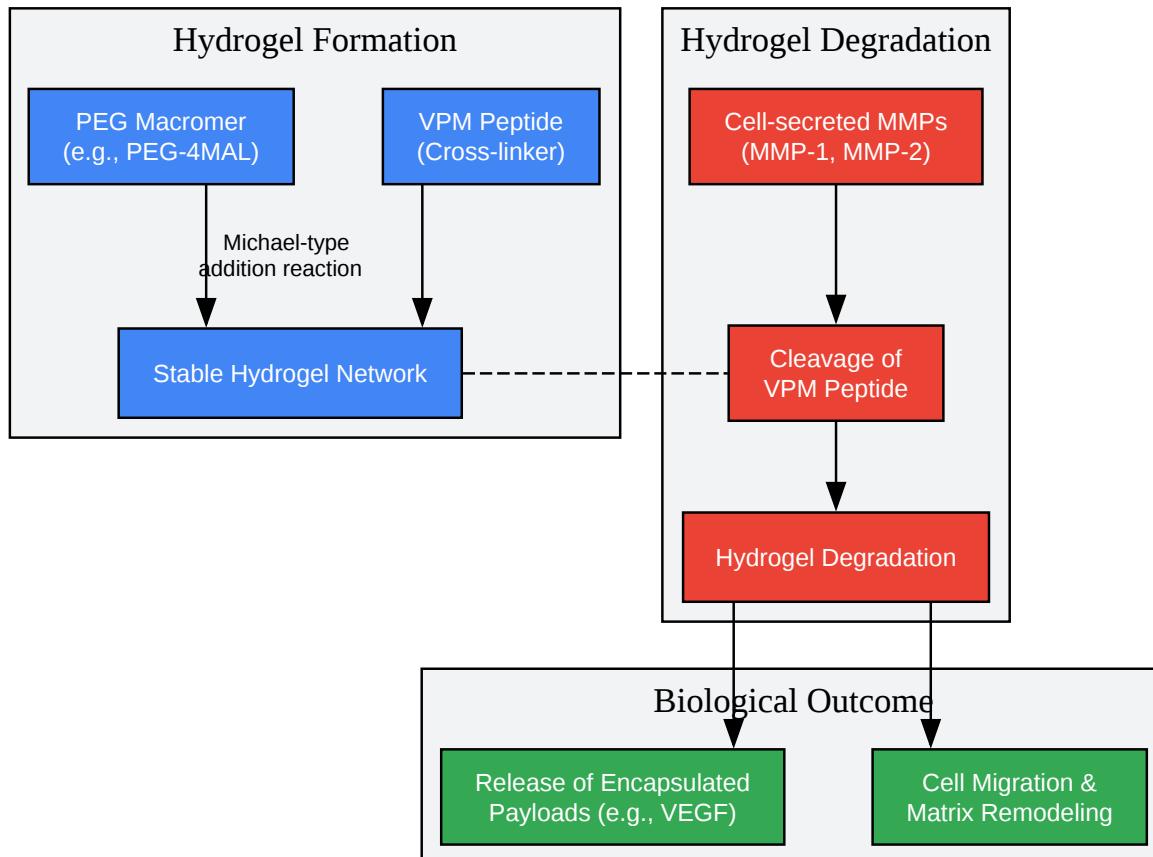
Compound of Interest

Compound Name: *VPM peptide TFA*

Cat. No.: *B15597556*

[Get Quote](#)

VPM peptide, often supplied as a trifluoroacetate (TFA) salt, is a synthetic peptide with the sequence GCRDVPMSMRGGDRCG.[1][2] It serves as a crucial tool in biomedical research, particularly in the fields of tissue engineering and drug delivery. Its defining characteristic is its role as a dithiol protease-cleavable cross-linker.[3][4][5] This allows for the creation of biodegradable hydrogels that can be strategically broken down by specific enzymes.


The "TFA" designation indicates that the peptide is complexed with trifluoroacetic acid, a common counterion used during the high-performance liquid chromatography (HPLC) purification process of synthetic peptides.[1][6] While generally not disruptive for many applications, the presence of TFA can influence the peptide's net weight and solubility, and should be a consideration in highly sensitive cellular assays.[1]

Mechanism of Action: A Protease-Sensitive Cross-linker

VPM peptide's primary function is to be incorporated into the backbone of hydrogels, such as those formed from polyethylene glycol-diacrylate (PEG-DA) or polyethylene glycol-4-maleimide (PEG-4MAL).[2][3][4] The cysteine residues at each end of the VPM peptide sequence contain thiol groups that can react with macromers like PEG-DA or PEG-4MAL to form a cross-linked polymer network, resulting in a hydrogel.[2]

The key to VPM peptide's utility lies in its specific amino acid sequence, "VPMSMR," which is a substrate for matrix metalloproteinases (MMPs), particularly MMP-1 and MMP-2.[2][3][4] When these proteases are present—often secreted by cells cultured within or near the hydrogel—they cleave the VPM peptide sequence. This cleavage breaks the cross-links, leading to the degradation of the hydrogel network. This enzymatic degradation allows for the controlled

release of encapsulated therapeutic proteins, such as Vascular Endothelial Growth Factor (VEGF), or facilitates cell migration through the hydrogel matrix.[2]

[Click to download full resolution via product page](#)

Caption: Mechanism of VPM peptide-based hydrogel degradation and subsequent biological events.

Quantitative Data

The physical properties of VPM-crosslinked hydrogels are critical for their application. The stiffness, or storage modulus, can be tuned by varying the concentration of the VPM peptide cross-linker.

VPM Cross-linking Percentage	Storage Modulus (G') [Pa]
50%	198.6 ± 36.28
75%	968.5 ± 17.43
100%	4307 ± 377.9

Data from photo-rheology of VPM cross-linked PEGNB (20 kDa) hydrogels.[\[7\]](#)

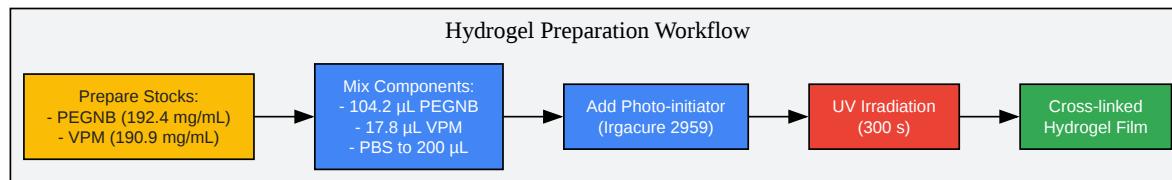
Chemical and Physical Properties

Property	Value	Reference
Sequence	GCRDVPMMSMRGGDRCG	[1] [2]
Molecular Formula	C ₆₃ H ₁₀₉ N ₂₅ O ₂₂ S ₄ (as free peptide)	[8] [9]
Molecular Weight	1810.97 (as TFA salt)	[8] [9]
Storage (Lyophilized)	-20°C, keep desiccated (stable for 36 months)	[5]
Storage (In Solution)	-20°C, use within 1 month	[5]

Experimental Protocols

Preparation of VPM-Crosslinked PEG Hydrogel Films

This protocol describes the preparation of a hydrogel with 50% VPM cross-linking for use as a biosensor coating.[\[7\]](#)


Materials:

- PEG-norbornene (PEGNB, 20 kDa)
- VPM peptide
- Phosphate-buffered saline (PBS), pH 6.0 and pH 7.4

- Photo-initiator Irgacure 2959 in methanol

Procedure:

- Prepare stock solutions:
 - PEGNB (20 kDa) in PBS pH 6.0 at a concentration of 192.4 mg/mL.
 - VPM peptide in PBS pH 6.0 at a concentration of 190.9 mg/mL.
- To prepare a 200 μ L hydrogel solution, mix the following:
 - 104.2 μ L of PEGNB stock solution (final concentration: 20 mM).
 - 17.8 μ L of VPM peptide stock solution (final concentration: 10 mM).
 - Add PBS pH 6.0 to reach a total volume of 200 μ L.
- Add 5 mol% (with respect to thiol groups) of the photo-initiator Irgacure 2959.
- Protect the mixture from light until use.
- To form the hydrogel, expose the solution to UV irradiation for 300 seconds.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a VPM-crosslinked PEG hydrogel film.

In Vivo Microgel Injection for Vascularization Studies

This protocol details the subcutaneous injection of VPM-crosslinked microgels into mice to study vascularization.[\[2\]](#)

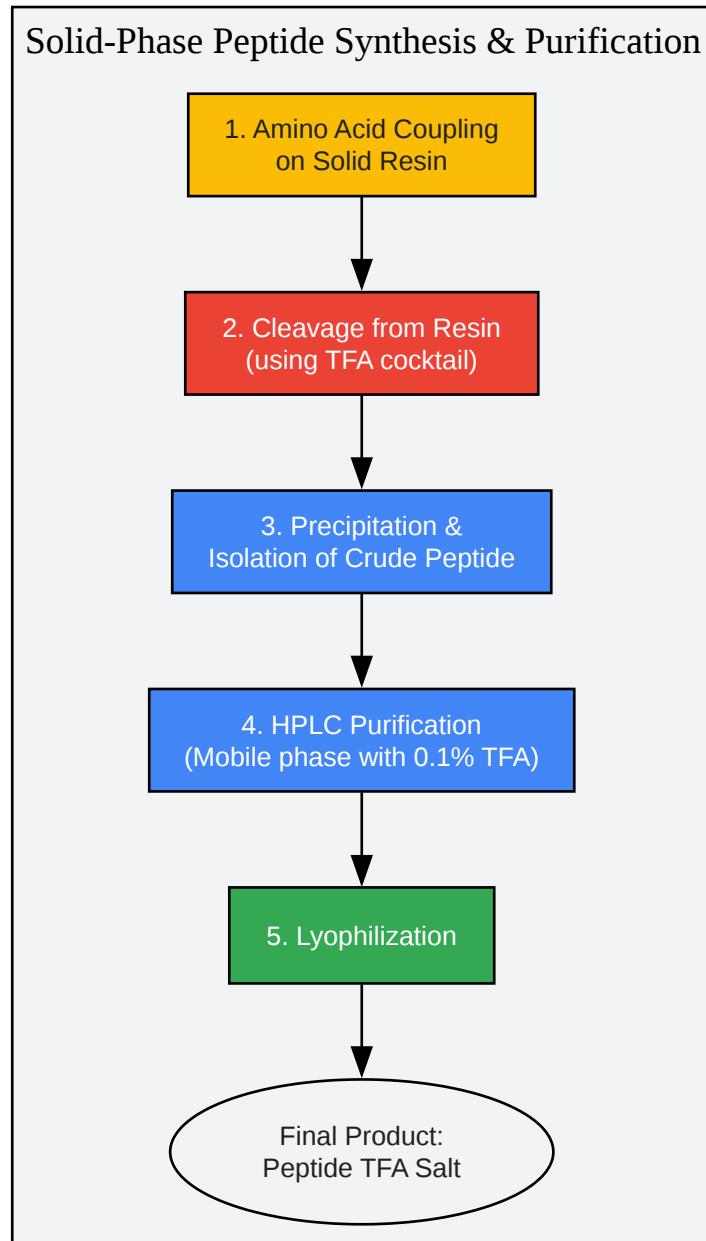
Materials:

- VPM-crosslinked microgels (e.g., with/without VEGF)
- C57BL/6J mice
- 1 mL syringe with a 23 gauge, 0.5" needle
- 70% ethanol
- Isoflurane for anesthesia

Procedure:

- Anesthetize C57BL/6J mice with 2.5% isoflurane.
- Shave the dorsum of the mouse and sterilize the skin with 70% ethanol.
- Load a 1 mL syringe with 100 μ L of the desired microgel formulation.
- Insert the tip of the needle into the subcutaneous space of the dorsum.
- Slowly inject the microgels, taking care not to disturb the native tissue.
- Monitor the mice according to approved animal care protocols. Functional vasculature can be labeled and imaged at a later time point (e.g., 14 days).

TFA Removal from Synthetic Peptides (TFA/HCl Exchange)


Trifluoroacetic acid is a remnant of the peptide synthesis and purification process.[\[6\]\[10\]](#) For sensitive applications where TFA may interfere, it can be exchanged for a different counterion, such as hydrochloride.

Materials:

- Lyophilized peptide TFA salt
- 100 mM Hydrochloric acid (HCl)
- Liquid nitrogen
- Lyophilizer

Procedure:

- Dissolve the peptide TFA salt in a minimal volume of 100 mM HCl.
- Allow the solution to stand at room temperature for approximately 1 minute.
- Flash-freeze the solution in liquid nitrogen.
- Lyophilize the frozen solution until all liquid is removed.
- The resulting powder is the peptide hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: General workflow of solid-phase peptide synthesis leading to the TFA salt form.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. VPM peptide [novoprolabs.com]
- 2. Protease-Degradable Microgels for Protein Delivery for Vascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Cross-Linked Poly (Ethylene Glycol) Hydrogel Films as Biosensor Coatings for the Detection of Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VPM peptide TFA Datasheet DC Chemicals [dcchemicals.com]
- 9. VPM peptide TFA|COA [dcchemicals.com]
- 10. peptide.com [peptide.com]
- To cite this document: BenchChem. [Core Analysis: VPM Peptide TFA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15597556#what-is-vpm-peptide-tfa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com